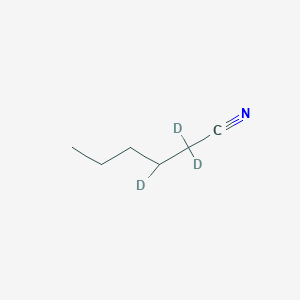

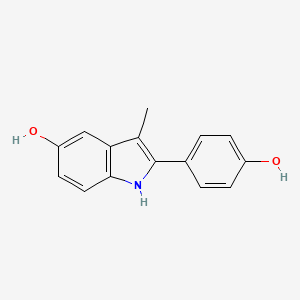

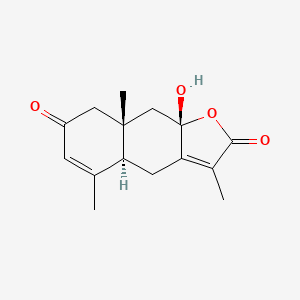

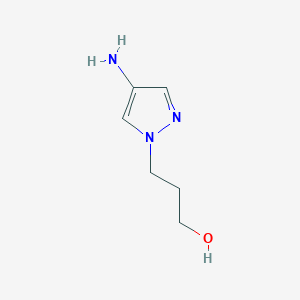

2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol, commonly known as Indoxyl, is a naturally occurring compound found in various plants and animals. It has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Estrogen Receptor Detection : Koulocheri and Haroutounian (2001) synthesized derivatives of this compound, which exhibited intense fluorescent emission and good binding affinities to estrogen receptors. These properties make them suitable as fluorescent probes for detecting estrogen receptors in cells (Koulocheri & Haroutounian, 2001).

Synthesis of Biologically Relevant Compounds : Banari, Kiyani, and Pourali (2017) demonstrated the synthesis of bis(indolyl)methanes, a series of biologically relevant compounds, using related indole derivatives. This process highlights the compound's role in synthesizing various biologically significant molecules (Banari, Kiyani, & Pourali, 2017).

Antimalarial Activity : Werbel et al. (1986) synthesized a series of derivatives from similar compounds, which showed significant antimalarial potency against Plasmodium berghei in mice, demonstrating potential applications in antimalarial drug development (Werbel et al., 1986).

Industrial Synthesis : Zuo (2014) synthesized a closely related compound, suitable for industrial preparation, highlighting its potential in large-scale chemical production processes (Zuo, 2014).

Pure Estrogen Antagonists : Von Angerer et al. (1990) studied derivatives of this compound for their binding affinities to estrogen receptors and found them to be nonsteroidal pure antiestrogens, useful in medical applications (von Angerer, Knebel, Kager, & Ganss, 1990).

Cytotoxic Neolignans in Traditional Medicine : Ma et al. (2017) isolated new compounds from traditional Chinese medicine that showed cytotoxicity against cancer cell lines. These compounds have structural similarities to 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol, indicating its relevance in exploring natural product-derived therapeutics (Ma et al., 2017).

Serotonin Receptor Antagonists for Alzheimer's Disease : Nirogi et al. (2017) developed a novel serotonin receptor antagonist based on a structurally similar indole derivative, for the potential treatment of cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).

Corrosion Inhibition in Petroleum Industry : Singh et al. (2020) explored the synthesis of related pyrazol derivatives for corrosion mitigation in the petroleum industry, indicating its potential in industrial applications (Singh et al., 2020).

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-9-13-8-12(18)6-7-14(13)16-15(9)10-2-4-11(17)5-3-10/h2-8,16-18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSDYZLJXRSMAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is known about the formulation of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol to enhance its properties?

A1: Research indicates that this compound, the main component of bazedoxifene, can be formulated with lactic acid to create a crystalline compound. [] This specific formulation, with a molar ratio of the compound to lactic acid ranging from 1:0.9 to 1:1.1, is detailed in patent literature. [] This suggests that lactic acid may play a role in enhancing the compound's stability, solubility, or other physicochemical properties relevant for pharmaceutical applications.

Q2: Has this compound been investigated in the context of human metabolism?

A2: Yes, studies have explored the bioactivation of this compound using in vitro models. Specifically, researchers have investigated its metabolism when exposed to human liver microsomes. [] These microsomes contain enzymes crucial for drug metabolism, offering insights into how this compound might be processed within the human body.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE](/img/no-structure.png)

![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)

![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)